7-Bromo-5-methylimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. It is characterized by the presence of a bromine atom at the seventh position and a methyl group at the fifth position of the imidazo ring. This compound is notable for its potential biological activities and is classified under various chemical databases with the CAS number 1427360-93-7 and a molecular formula of C8H7BrN2.
The compound can be sourced from chemical suppliers such as Sigma-Aldrich and AChemBlock, where it is available in high purity (97%) for research purposes. It falls under the category of building blocks in organic synthesis, particularly useful in medicinal chemistry and material science due to its unique structure and reactivity profile .
The synthesis of 7-bromo-5-methylimidazo[1,2-a]pyridine typically involves several methods, including:
The synthetic routes may include reaction conditions such as temperature control, solvent choice (commonly polar aprotic solvents), and reaction time optimization to enhance yield and purity. The use of chromatography techniques for purification post-synthesis is also standard practice.
The molecular structure of 7-bromo-5-methylimidazo[1,2-a]pyridine features a fused bicyclic system consisting of an imidazole ring and a pyridine ring. The structural representation can be denoted using its SMILES notation: CC1=CC(Br)=CC2=CN=CN12
.
7-Bromo-5-methylimidazo[1,2-a]pyridine participates in various chemical reactions typical for heterocyclic compounds:
These reactions often require specific conditions such as the presence of bases or acids to facilitate the desired transformations while minimizing side reactions.
The biological activity of 7-bromo-5-methylimidazo[1,2-a]pyridine may stem from its interaction with biological macromolecules such as proteins or nucleic acids. The mechanism typically involves:
Research indicates that imidazo[1,2-a]pyridines exhibit a range of biological activities including anticancer properties and antimicrobial effects, largely attributed to their ability to intercalate into DNA or inhibit enzymes critical for cell proliferation .
Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for characterization.
7-Bromo-5-methylimidazo[1,2-a]pyridine has significant applications in:
This compound represents an important subject of study within organic synthesis and medicinal chemistry due to its versatile reactivity and potential applications in developing new therapeutic agents.
Electron density surface maps provide critical insights for predicting electrophilic aromatic substitution (EAS) sites in imidazo[1,2-a]pyridine scaffolds. Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level reveal that the C-7 position exhibits higher electron density (Fukui function f+ = 0.067) compared to C-3 (f+ = 0.052) or C-5 (f+ = 0.041). This electronic anisotropy directs electrophiles toward C-7 for selective functionalization [5]. Molecular electrostatic potential (MEP) maps further visualize C-7 as a nucleophilic "hot spot" (partial charge: −0.32 e), facilitating rational bromination targeting. For 5-methyl-substituted derivatives, the electron-donating methyl group amplifies C-7 nucleophilicity by +0.09 e compared to unsubstituted analogs, enhancing regioselectivity [5].
Table 1: DFT-Calculated Reactivity Descriptors for Imidazo[1,2-a]pyridine
Position | Fukui Function (f⁺) | Natural Population Analysis Charge (e) | Effect of 5-Methyl Group |
---|---|---|---|
C-3 | 0.052 | −0.28 | Minimal charge alteration |
C-5 | 0.041 | −0.19 | Methyl attachment site |
C-7 | 0.067 | −0.32 | Charge enhanced by −0.09 e |
Regioselective C-7 bromination requires precise control to avoid polybromination or C-3 side products. N-Bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C achieves 92% selectivity for 7-bromo-5-methylimidazo[1,2-a]pyridine over the C-3 isomer (ratio >20:1) due to kinetic preference for the electron-rich site [2] [3]. Contrastingly, electrophilic bromination of 5-methylimidazo[1,2-a]pyridine without solvent control yields 3-bromo-7-methyl isomers as major products (70–75%), demonstrating the critical role of solvent polarity in directing regiochemistry [2]. Alternative halogen sources like CBrCl₃ exhibit reduced selectivity (<5:1 C-7:C-3 ratio) due to radical-mediated pathways [1].
Table 2: Bromination Reagent Systems and Regioselectivity Outcomes
Reagent System | Conditions | C-7:C-3 Selectivity Ratio | Yield (%) |
---|---|---|---|
NBS/DMF | 0–5°C, 2 h | >20:1 | 85 |
Br₂/CHCl₃ | RT, 12 h | 3:1 | 65 |
CBrCl₃/AcOH | 80°C, 5 h | 5:1 | 78 |
NBS/CH₃CN | Reflux, 1 h | 8:1 | 70 |
Core assembly leverages cyclocondensation between 2-amino-5-methylpyridine and α-bromocarbonyl precursors. Optimized routes include:
Table 3: Cyclization Methods for 5-Methylimidazo[1,2-a]pyridine Synthesis
Method | Conditions | Reaction Time | Yield (%) | Key Advantage |
---|---|---|---|---|
Conventional thermal | Acetone, 25°C, no catalyst | 12 h | 80–85 | No metal contamination |
Ultrasound (KI/TBHP) | H₂O, 60°C, 40 kHz | 2 h | 88 | Green solvent, fast kinetics |
CuI-catalyzed aerobic oxidation | Toluene, 80°C, O₂ balloon | 8 h | 91 | Broad substrate scope |
Microwave Pd(OAc)₂ | DMF, 120°C, 300 W | 30 min | 84 | Ultra-fast processing |
Halogenation efficiency depends on solvent polarity, bromine source, and temperature:
Table 4: Halogenation Optimization Parameters
Variable | Optimal Condition | Suboptimal Condition | Impact on Yield/Selectivity |
---|---|---|---|
Solvent | DMF | Methanol | Yield ↑ from 60% to 85%; C-7 selectivity ↑ 25% |
Additive | I₂ (10 mol%) | None | Conversion ↑ 15%; Dibromide byproduct ↓ 10% |
Temperature | 0–5°C | 25°C | Dibromide formation ↓ from 30% to <5% |
Bromine source | NBS | Br₂ | C-7:C-3 selectivity ↑ from 3:1 to >20:1 |
Reaction time | 2 h | 12 h | Dibromide byproduct ↑ 18% after extended time |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7